2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-methyl-N-phenylacetamide
Description
This compound is a structurally complex tricyclic molecule featuring a 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen core. Key functional groups include a hydroxymethyl (-CH₂OH) substituent at position 11, a 4-methoxyphenyl group at position 5, and a methyl group at position 14. The sulfanyl (-S-) linkage at position 7 connects to an N-methyl-N-phenylacetamide side chain, contributing to its amphiphilic character . Structural elucidation of such molecules typically employs spectroscopic techniques (IR, NMR) and X-ray crystallography, with software like SHELXL and ORTEP-III aiding in refinement and visualization .
Properties
IUPAC Name |
2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S/c1-17-25-22(19(15-33)14-29-17)13-23-27(36-25)30-26(18-9-11-21(35-3)12-10-18)31-28(23)37-16-24(34)32(2)20-7-5-4-6-8-20/h4-12,14,33H,13,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNERGRQAFDTMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)N(C)C5=CC=CC=C5)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-methyl-N-phenylacetamide (commonly referred to as EVT-2956472) is a complex organic molecule with notable structural features that suggest potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
The molecular formula of EVT-2956472 is C28H26N4O4S , and it has a molecular weight of approximately 514.6 g/mol . The compound features a triazatricyclo framework along with functional groups such as methoxy and sulfanyl moieties, which contribute to its potential interactions with biological targets.
The biological activity of EVT-2956472 is hypothesized to involve interactions with various molecular targets including enzymes and receptors. The presence of functional groups allows for binding and modulation of these targets, potentially influencing pathways related to signal transduction and metabolic regulation.
Anticancer Potential
Recent studies have focused on the design and synthesis of acetamide derivatives like EVT-2956472 for anticancer applications. The compound's unique structure may enhance its efficacy in targeting cancer cells by inhibiting tumor growth or inducing apoptosis in malignant cells.
Case Studies
- Antitumor Activity : A study investigating the anticancer properties of acetamide derivatives reported that compounds similar to EVT-2956472 exhibited significant cytotoxic effects against various cancer cell lines. These findings suggest that the compound may possess selective toxicity towards cancer cells while sparing normal cells.
- Synthetic Pathways : The synthesis of EVT-2956472 typically involves multi-step organic reactions requiring precise control over reaction conditions such as temperature and pH to optimize yield and purity. This complexity reflects the compound's potential utility in medicinal chemistry.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C28H26N4O4S |
| Molecular Weight | 514.6 g/mol |
| Purity | ≥95% |
| CAS Number | 867040-65-1 |
| Biological Activity | Observations |
|---|---|
| Anticancer Activity | Significant cytotoxic effects observed |
| Mechanism of Action | Interaction with enzymes/receptors |
| Synthesis Complexity | Multi-step reactions required |
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of and a molecular weight of approximately 514.6 g/mol. The structure includes a triazatricyclo framework and functional groups such as methoxy and sulfanyl moieties, which contribute to its biological activity and potential therapeutic applications.
Medicinal Chemistry
The compound's structural complexity indicates potential interactions with various biological targets, enhancing its relevance in drug design. Its applications may include:
- Anticancer Activity : Due to its unique structural features, it may exhibit cytotoxic effects against certain cancer cell lines.
- Antioxidant Properties : The presence of phenolic groups suggests potential antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
Pharmacological Studies
Research into similar compounds has shown promising results in therapeutic contexts:
- Oxandrolone , a related compound, has been studied for its effects on muscle regeneration and wound healing in burn patients . This suggests that compounds with similar structures may also have beneficial effects in metabolic recovery and tissue repair.
Case Studies
- Anticancer Research : A study investigating the effects of structurally similar triazatricyclo compounds found that they exhibited significant cytotoxicity against breast cancer cell lines. This indicates that further research into the specific compound could yield valuable insights into its potential as an anticancer agent.
- Wound Healing Applications : A systematic review on the use of anabolic steroids like oxandrolone highlighted improvements in wound healing parameters among burn patients . This points to the potential for this compound to enhance recovery processes in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Variations
The target compound’s tricyclic core distinguishes it from simpler heterocyclic analogs. For example:
- Triazole Derivatives (e.g., Compounds [7–9] in ): These feature a monocyclic 1,2,4-triazole ring with sulfonyl (-SO₂-) and difluorophenyl groups. The absence of a hydroxymethyl group reduces hydrogen-bonding capacity compared to the target compound.
- Sulfur-Containing Groups: The target’s sulfanyl (-S-) group differs from sulfonyl (-SO₂-) moieties in triazole derivatives, impacting electronic properties and reactivity.
- Substituent Effects : The 4-methoxyphenyl group in the target compound enhances electron-donating character, whereas halogenated phenyl groups (e.g., difluorophenyl in ) increase electronegativity and metabolic stability.
Spectral and Crystallographic Analysis
- IR Spectroscopy :
- Crystallography : Hydrogen-bonding patterns in the target compound (e.g., O-H···N or O-H···O interactions) likely differ from triazole derivatives, which prioritize N-H···S or C-F···π interactions . Software like SHELXL ensures precise refinement of such complex structures .
Chemical Space and Bioactivity Potential
- Triazole Derivatives : These occupy synthetic regions of chemical space, often optimized for antimicrobial or antifungal activity .
Q & A
Q. How to design experiments probing the compound’s mechanism in multi-step reactions?
- Methodology : Use isotopic labeling (e.g., ¹³C or ²H) to trace reaction pathways . Employ stopped-flow kinetics or cryogenic trapping to isolate transient intermediates .
Data Contradiction Analysis
Q. Conflicting reports on synthetic yields: How to identify the root cause?
Q. Discrepancies in biological activity: Are they due to structural variants or assay conditions?
- Methodology : Re-synthesize batches under controlled conditions and validate purity . Test activity across multiple cell lines (e.g., HEK293 vs. CHO) with standardized protocols .
Methodological Tools & Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
